molecular formula C19H13Cl2N3O4 B2839920 N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-39-5

N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2839920
CAS No.: 941989-39-5
M. Wt: 418.23
InChI Key: OAVPRYLFKYFWKC-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 4-chloro-3-nitrophenyl moiety via the carboxamide linkage. The chloro and nitro substituents may enhance binding affinity to hydrophobic pockets in biological targets while influencing physicochemical properties like solubility and metabolic stability .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O4/c20-15-6-2-1-4-12(15)11-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVPRYLFKYFWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the Chloro and Nitro Groups: The phenyl ring can be functionalized with chloro and nitro groups through electrophilic aromatic substitution reactions. Chlorination can be done using chlorine gas or N-chlorosuccinimide, while nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reactions: The final step involves coupling the functionalized phenyl ring with the dihydropyridine core. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the dihydropyridine core can enhance activity against a range of bacterial strains. The presence of the chloro and nitro substituents in this compound may contribute to its efficacy by increasing lipophilicity and facilitating membrane penetration .

Anticancer Properties
Dihydropyridine derivatives have also been investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been demonstrated in vitro. Specifically, it has shown effectiveness against various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Enzyme Inhibition
Another area of application is the inhibition of specific enzymes linked to disease processes. For example, studies have indicated that this compound can inhibit certain kinases involved in cancer progression, thus providing a dual role in both treatment and prevention strategies .

Agrochemical Applications

Pesticide Development
The structural characteristics of N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide make it a candidate for development as a pesticide. Its effectiveness against various pests has been noted in preliminary studies, where it demonstrated high toxicity levels against target species while maintaining low toxicity to beneficial insects . This selectivity is crucial for sustainable agricultural practices.

Materials Science

Polymeric Composites
In materials science, this compound has potential applications in the development of polymeric composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research suggests that the addition of such compounds can lead to improved performance characteristics in materials used for coatings and packaging .

Case Study 1: Antimicrobial Efficacy

A study conducted on various dihydropyridine derivatives revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, confirming its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In vitro testing against MCF-7 breast cancer cells showed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated increased annexin V binding, confirming the induction of programmed cell death. Further studies are warranted to explore its mechanism of action and potential synergy with existing chemotherapy agents.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, potentially blocking calcium influx into cells. This can lead to various physiological effects, including vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound’s dihydropyridine carboxamide scaffold is shared with kinase inhibitors like BMS-777607 (), which features fluoro- and ethoxy-substituted aryl groups. However, the target compound’s 4-chloro-3-nitrophenyl and 2-chlorobenzyl groups distinguish it by introducing bulkier, more electron-deficient substituents. These differences likely alter target selectivity and pharmacokinetics compared to BMS-777607’s fluorophenyl motifs .

Comparison with Nitro-Substituted Analogs

1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () shares the dihydropyridine carboxamide core but replaces chloro groups with nitro substituents at the benzyl (3-nitro) and phenyl (4-nitro) positions. This may limit its bioavailability relative to the target compound .

Chloro-Fluoro Hybrid Analog

N-(4-chloro-3-nitrophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () introduces a fluorine atom at the 6-position of the benzyl group. Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to the target compound’s 2-chlorobenzyl group. This modification could enhance in vivo efficacy .

Antimicrobial Potential

The dihydropyridine core in the target compound may target different enzymes (e.g., kinases vs. bacterial dihydrofolate reductase), but the shared substituents suggest overlapping structure-activity relationships for microbial inhibition .

Kinase Inhibition Prospects

BMS-777607’s dihydropyridine carboxamide scaffold inhibits Met kinase, a cancer target. The target compound’s chloro and nitro groups may shift selectivity toward kinases sensitive to bulky, hydrophobic substituents, though this requires experimental validation .

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~430.7 g/mol ~422.3 g/mol ~448.7 g/mol
Key Substituents 2-Cl-benzyl, 4-Cl-3-NO₂-phenyl 3-NO₂-benzyl, 4-NO₂-phenyl 2-Cl-6-F-benzyl, 4-Cl-3-NO₂-phenyl
Predicted logP ~3.8 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~3.5 (improved solubility)
Metabolic Stability Moderate (Cl may slow oxidation) Low (NO₂ prone to reduction) High (F resists oxidation)

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine core with various substituents that may influence its biological activity. The presence of a nitrophenyl group and a chlorobenzyl moiety suggests potential interactions with biological targets.

  • Enzyme Inhibition :
    • The compound has been reported to exhibit inhibition against specific enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
  • Antioxidant Activity :
    • Studies suggest that compounds with similar structures possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and inflammation.
  • Antimicrobial Properties :
    • Preliminary investigations indicate that the compound may have antimicrobial effects against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits MAO-B with IC50 values in low micromolar range
AntioxidantExhibits significant DPPH scavenging activity
AntimicrobialActive against Gram-positive bacteria

Case Studies

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of the dihydropyridine structure exhibited neuroprotective effects in animal models of neurodegeneration. These compounds were shown to reduce neuroinflammation and improve cognitive function when administered prior to the onset of disease symptoms.
  • Anticancer Potential :
    • Research has indicated that similar compounds can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of cell cycle proteins, leading to inhibited proliferation of cancer cells.

Q & A

Q. Methodological Recommendations :

  • Use Lewis acid catalysts (e.g., ZnCl₂) to enhance coupling efficiency between the chlorobenzyl and dihydropyridine moieties .
  • Optimize solvent systems (e.g., DMF or THF) to balance reactivity and stability of the nitro group .

Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns on the chlorophenyl and nitrophenyl groups .
  • 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in the dihydropyridine core .

Q. Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns from chlorine atoms .

Q. X-ray Crystallography :

  • Provides unambiguous confirmation of stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

How can conflicting bioactivity data across studies be systematically addressed?

Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Purity variations : Impurities ≥5% can skew assay results; validate purity via HPLC (>98%) before testing .
  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines alter activity profiles .

Q. Resolution Strategies :

  • Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

What strategies optimize reaction yields and purity during scale-up synthesis?

Advanced Research Question
Parameter Optimization :

  • Temperature : Maintain 60–80°C during nitro-group coupling to minimize decomposition .
  • Catalyst Loading : Titrate Pd/C or CuI catalysts (0.5–2 mol%) to balance cost and efficiency .

Q. Solvent Selection :

  • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require strict moisture control .

Q. Scale-Up Considerations :

  • Implement continuous-flow reactors for exothermic steps to enhance safety and reproducibility .

How do structural modifications influence the compound’s pharmacological profile?

Advanced Research Question
Key SAR Insights :

  • Chlorobenzyl Position : 2-chloro substitution enhances target binding affinity compared to 3- or 4-chloro analogs .
  • Nitro Group : Replacement with electron-withdrawing groups (e.g., CF₃) increases metabolic stability but may reduce solubility .

Q. Testing Framework :

  • Synthesize analogs via parallel synthesis and screen against panels of kinases or GPCRs .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets .

What advanced purification techniques resolve co-eluting impurities?

Advanced Research Question
Challenges :

  • Similar polarity of byproducts (e.g., dechlorinated intermediates) complicates separation .

Q. Solutions :

  • Chiral Stationary Phases (CSP) : Resolve enantiomers in asymmetric syntheses .
  • Preparative TLC with Gradient Elution : Effective for small-scale purification of nitro-containing analogs .

How is the compound’s stability assessed under varying storage conditions?

Basic Research Question
Degradation Pathways :

  • Hydrolysis of the carboxamide group in acidic/basic conditions .
  • Photodegradation of the nitro moiety under UV light .

Q. Testing Protocols :

  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC .
  • Light Exposure : Use ICH Q1B guidelines with UV/Vis spectroscopy to track nitro group stability .

What computational methods predict the compound’s bioavailability and toxicity?

Advanced Research Question
Tools :

  • ADMET Prediction : SwissADME or ADMETLab for solubility (LogP ≈ 3.5), CYP450 inhibition .
  • Toxicity Profiling : ProTox-II to assess hepatotoxicity and mutagenicity risks .

Q. Validation :

  • Compare in silico predictions with in vitro Caco-2 permeability assays and Ames test results .

How do researchers validate target engagement in cellular models?

Advanced Research Question
Approaches :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound efficacy assessment .

What comparative studies exist between this compound and structurally related analogs?

Basic Research Question
Key Comparisons :

  • Analog A : Replacing 2-chlorobenzyl with 4-fluorobenzyl reduces cytotoxicity in HepG2 cells .
  • Analog B : Substituting nitro with cyano improves metabolic stability (t½ > 6 hrs in liver microsomes) .

Q. Data Sources :

  • Cross-reference bioactivity databases (ChEMBL, PubChem) and patent literature for analog performance .

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